Home > Products > Screening Compounds P83605 > Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate
Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate -

Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate

Catalog Number: EVT-13574853
CAS Number:
Molecular Formula: C16H16ClNO3S
Molecular Weight: 337.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate, commonly referred to as 2-Oxo R-clopidogrel, is a compound with significant relevance in pharmaceutical research. It is classified as a derivative of clopidogrel, a well-known antiplatelet medication used to prevent blood clots in various cardiovascular conditions. The compound has garnered attention due to its potential applications in enhancing the efficacy of antiplatelet therapy.

Source

The compound is identified by the CAS number 1360923-54-1 and has been cataloged in various chemical databases and suppliers, indicating its availability for research purposes. Its molecular formula is C₁₆H₁₆ClNO₃S, with a molecular weight of approximately 337.82 g/mol .

Classification

Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate falls under the category of thienopyridines. These compounds are characterized by their bicyclic structure containing both sulfur and nitrogen atoms, which contribute to their pharmacological properties.

Synthesis Analysis

Methods

The synthesis of Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate typically involves several key steps:

  1. Formation of Thienopyridine Core: The initial step often includes the cyclization of appropriate precursors to form the thienopyridine structure.
  2. Chlorination: The introduction of the chlorophenyl group can be achieved through electrophilic aromatic substitution reactions.
  3. Acetylation: The final step involves the acetylation of the amine group to yield the methyl ester form of the compound.

These synthetic pathways require careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product.

Technical Details

The synthesis may utilize various reagents such as acetic anhydride for acetylation and chlorinating agents like thionyl chloride for introducing chlorine into the aromatic ring. Reaction monitoring is typically conducted using techniques like thin-layer chromatography or high-performance liquid chromatography.

Molecular Structure Analysis

Structure

The molecular structure of Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate can be represented using various structural formulas:

  • InChI Key: A unique identifier that facilitates database searching.
  • SMILES Notation: COC(=O)C(C1=C(Cl)C=CC=C1)N1CCC2SC(=O)C=C2C1.

This notation indicates the connectivity of atoms within the molecule and provides insights into its stereochemistry and functional groups .

Data

The compound's physical data includes:

  • Molecular Weight: 337.82 g/mol
  • Purity: Typically ≥ 95% as per supplier specifications .
Chemical Reactions Analysis

Reactions

Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate can participate in various chemical reactions typical for thienopyridine derivatives:

  1. Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to release acetic acid and regenerate the corresponding amine.
  2. Reduction: The keto group may be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  3. Substitution Reactions: The chlorophenyl group can undergo nucleophilic substitution reactions with appropriate nucleophiles.

These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties or reduce side effects.

Technical Details

Each reaction pathway requires specific conditions to optimize yields and minimize by-products. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm product structures post-reaction.

Mechanism of Action

Process

The mechanism of action for Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate primarily revolves around its role as an antiplatelet agent. It functions by inhibiting adenosine diphosphate (ADP) binding to its platelet receptor P2Y12:

  1. Receptor Binding: The compound binds to the P2Y12 receptor on platelets.
  2. Signal Transduction Inhibition: This binding inhibits platelet activation and aggregation by blocking downstream signaling pathways that lead to clot formation.

Data

Research indicates that modifications in the thienopyridine structure can significantly influence binding affinity and therapeutic efficacy against thrombotic events .

Physical and Chemical Properties Analysis

Physical Properties

Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate exhibits several notable physical properties:

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol but may have limited solubility in water.

Chemical Properties

The chemical properties include:

Applications

Scientific Uses

Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate is primarily utilized in pharmaceutical research aimed at developing more effective antiplatelet therapies. Its applications include:

  1. Drug Development: As a lead compound for synthesizing derivatives with improved pharmacokinetic profiles.
  2. Clinical Research: Investigating its efficacy and safety in clinical settings for patients at risk of thrombotic events.
  3. Biochemical Studies: Understanding its mechanism at a molecular level can aid in designing better inhibitors targeting platelet activation pathways.
Introduction to Thienopyridine Derivatives in Cardiovascular Pharmacology

Historical Context of Clopidogrel and Its Analogues in Antiplatelet Therapy

Thienopyridine derivatives represent a cornerstone in antiplatelet therapy, with clopidogrel emerging as a pivotal agent following landmark clinical trials. The CAPRIE trial (1996) demonstrated clopidogrel's superiority over aspirin in reducing combined vascular events (myocardial infarction, ischemic stroke, and vascular death) by 8.7% in patients with atherosclerotic disease, establishing its clinical value [9]. Subsequent trials including CURE (2001) and CLASSICS solidified its role in acute coronary syndromes and post-stent implantation, with clopidogrel-aspirin dual therapy becoming the standard of care [6] [9]. These trials addressed critical limitations of earlier thienopyridines like ticlopidine, which carried significant hematological toxicity risks. The pharmacological evolution continued with third-generation prasugrel and cyclopentyltriazolopyrimidine (CPTP) ticagrelor, designed to overcome metabolic limitations of earlier agents [6] [9]. This historical progression underscores the continuous refinement of thienopyridine-based therapeutics to optimize P2Y12 receptor inhibition—a key mechanism preventing ADP-mediated platelet activation and subsequent thrombotic events in cardiovascular diseases.

Structural and Functional Significance of 2-Oxo R-Clopidogrel as a Pharmacologically Active Metabolite

Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate (CAS RN 1360923-54-1), commonly designated as 2-Oxo R-Clopidogrel, serves as the crucial intermediate metabolite in clopidogrel's biotransformation pathway. This compound features a stereospecific (R)-configuration at the α-carbon adjacent to the chlorophenyl moiety, which is essential for its biological activity [3] [5]. The molecular architecture incorporates three pharmacologically significant components:

  • A tetrahydrothienopyridine scaffold providing the core structural framework
  • A 2-chlorophenyl group enabling optimal receptor interaction
  • A methyl ester moiety facilitating prodrug characteristics

Table 1: Structural and Chemical Characteristics of 2-Oxo R-Clopidogrel

PropertySpecification
IUPAC NameMethyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate
Molecular FormulaC16H16ClNO3S
Molecular Weight337.83 g/mol
Canonical SMILESCOC(=O)C@@HN1CC2=CC(=O)SC2CC1
Stereochemical Significance(R)-configuration at Cα critical for metabolic activation
Core Pharmacophore2-Oxo-tetrahydrothieno[3,2-c]pyridine

Functionally, 2-Oxo R-Clopidogrel occupies a pivotal position in clopidogrel's metabolic cascade. Following intestinal absorption and initial hydrolysis, clopidogrel undergoes CYP450-mediated oxidation (primarily via CYP2C19) to form this intermediary metabolite [6] [9]. Subsequent CYP-dependent conversion yields the active thiol metabolite that irreversibly binds the P2Y12 receptor on platelets. The compound's stereochemistry significantly influences this activation pathway—the (R)-enantiomer demonstrates preferential metabolic processing compared to its (S)-counterpart, highlighting the structure-activity relationship critical to its pharmacological function [3]. As an analytical reference standard (designated Pharmaceutical Analytical Impurity 1A00570), this compound enables precise quantification of metabolic intermediates in pharmacokinetic studies and quality control during drug manufacturing [2] [5].

Research Gaps in Thienopyridine-Based Drug Development

Despite clinical successes, significant research challenges persist in thienopyridine pharmacology, particularly concerning metabolic variability and compound optimization:

  • Metabolic Polymorphism Limitations: Approximately 30% of patients exhibit reduced clopidogrel efficacy due to CYP2C19 loss-of-function alleles (2 and *3 variants), which impair conversion of clopidogrel to 2-Oxo R-Clopidogrel and subsequently to the active metabolite [6] [9]. This genetic variation demonstrates substantial ethnic variability—CYP2C192 allele frequency ranges from 13.1% in Zimbabweans to 39% in Filipinos, while CYP2C19*3 reaches 34-37% in Southeast Asian populations [9]. Such polymorphism-related efficacy reduction represents a critical therapeutic challenge.

  • Prodrug Optimization Challenges: Current thienopyridines require hepatic conversion to active metabolites, creating vulnerabilities to drug-drug interactions and first-pass metabolism effects. Prasugrel partially addresses this through single-step activation, while ticagrelor functions without metabolic activation [6]. However, the quest continues for analogues incorporating the metabolic stability of newer agents while retaining 2-Oxo R-Clopidogrel's targeted action mechanism.

  • Analytical and Synthetic Complexities: The stereochemical lability at C7a in the tetrahydrothienopyridine scaffold complicates synthetic routes to 2-Oxo R-Clopidogrel [3]. Additionally, analytical quantification faces challenges due to the compound's structural similarity to degradation products and isomeric metabolites, necessitating advanced chiral separation methodologies.

Table 2: Key Research Gaps in Thienopyridine Drug Development

Research DomainSpecific ChallengesPotential Approaches
Metabolic VariabilityCYP2C19 polymorphism impact on 2-oxo metabolite generationGenotype-guided therapy; bypassing prodrug limitations
Stereochemical StabilityConfiguration integrity at C7a during synthesis and storageNovel crystallization techniques; protective derivatization
Analytical QuantificationDistinguishing stereoisomers and degradation products in biological matricesChiral LC-MS/MS methods; stable isotope-labeled analogs
Structure-Activity RefinementOptimizing receptor binding while minimizing metabolic bottlenecksHybrid molecules; targeted delivery systems

Emerging research explores structural hybrids maintaining the critical 2-oxo-tetrahydrothienopyridine core while modifying the acetate ester moiety to alter metabolic processing [8]. Computational modeling of the P2Y12 binding pocket using 2-Oxo R-Clopidogrel as a template offers promise for rational drug design, potentially circumventing current metabolic limitations while preserving antiplatelet efficacy [8]. Furthermore, synthetic chemistry advances aim to develop more efficient stereoselective routes to this compound and its analogs, addressing supply limitations for research applications [3].

Properties

Product Name

Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate

IUPAC Name

methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate

Molecular Formula

C16H16ClNO3S

Molecular Weight

337.8 g/mol

InChI

InChI=1S/C16H16ClNO3S/c1-21-16(20)15(11-4-2-3-5-12(11)17)18-7-6-13-10(9-18)8-14(19)22-13/h2-5,8,13,15H,6-7,9H2,1H3/t13?,15-/m1/s1

InChI Key

JBSAZVIMJUOBNB-AWKYBWMHSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2

Isomeric SMILES

COC(=O)[C@@H](C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.